molecular formula C10H10S B3048578 5-Ethylbenzo[b]thiophene CAS No. 17514-96-4

5-Ethylbenzo[b]thiophene

Cat. No.: B3048578
CAS No.: 17514-96-4
M. Wt: 162.25 g/mol
InChI Key: XXKJPQUVYBHFBU-UHFFFAOYSA-N
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Description

5-Ethylbenzo[b]thiophene is an organic compound with the molecular formula C₁₀H₁₀S. It is a derivative of benzothiophene, where an ethyl group is substituted at the 5-position of the benzothiophene ring. Benzothiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are found in various natural products and synthetic materials .

Scientific Research Applications

5-Ethylbenzo[b]thiophene has diverse applications in scientific research:

Future Directions

The future directions in the study of 5-Ethylbenzo[b]thiophene and other thiophene derivatives seem promising. They continue to attract interest due to their potential as biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-ethylphenylthiol with sulfur or sulfur-containing reagents. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-5-ethylbenzene is reacted with thiophene-2-boronic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using sulfur and ethyl-substituted benzene derivatives. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethylbenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The ethyl group at the 5-position can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylbenzo[b]thiophene is unique due to the specific positioning of the ethyl group, which can significantly affect its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position can enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound in drug design and material science .

Properties

IUPAC Name

5-ethyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKJPQUVYBHFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423819
Record name 5-Ethylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-96-4
Record name 5-Ethylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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